molecular formula C13H10ClFO B8289547 3'-Chloro-3-fluoro-5-methoxy-1,1'-biphenyl

3'-Chloro-3-fluoro-5-methoxy-1,1'-biphenyl

Cat. No. B8289547
M. Wt: 236.67 g/mol
InChI Key: ZOSVHLGLAPKJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212182B2

Procedure details

A RBF was charged with 3′-chloro-3-fluoro-5-methoxy-1,1′-biphenyl (513 mg, 2.168 mmol) and THF (7225 μl) to give a clear solution. The flask was cooled in a dry ice-acetone bath for 10 min, then n-butyllithium (1.8M in hexanes) (1445 μA, 2.60 mmol) was added dropwise. After 30 min, triisopropyl borate (597 μl, 2.60 mmol) was added dropwise, and the cooling bath was removed. After 10 min, the mixture was diluted with 2N aq. NaOH, and the resulting biphasic mixture was stirred for 40 min. The mixture was diluted with water and ether. The layers were separated, and the organic layer was extracted with water (1×). The combined aq. extracts were acidified with 2N aq. HCl (30 mL). The resulting suspension was stirred for 20 min then filtered. The collected solid was washed with water (3×), then dried under a stream of N2 (g) for 1 h to give (3′-chloro-3-fluoro-5-methoxy-[1,1′-biphenyl]-4-yl)boronic acid (147 mg, 0.524 mmol, 24.18% yield) as an off-white solid. m/z (ESI) 281.0 (M+H)+.
Quantity
513 mg
Type
reactant
Reaction Step One
Name
Quantity
7225 μL
Type
solvent
Reaction Step One
Quantity
2.6 mmol
Type
reactant
Reaction Step Two
Quantity
597 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[C:12]([O:14][CH3:15])[CH:11]=[C:10]([F:16])[CH:9]=2)[CH:5]=[CH:6][CH:7]=1.C([Li])CCC.[B:22](OC(C)C)([O:27]C(C)C)[O:23]C(C)C>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[C:12]([O:14][CH3:15])[C:11]([B:22]([OH:27])[OH:23])=[C:10]([F:16])[CH:9]=2)[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
513 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1)C1=CC(=CC(=C1)OC)F
Name
Quantity
7225 μL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.6 mmol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
597 μL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
the resulting biphasic mixture was stirred for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled in a dry ice-acetone bath for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
WAIT
Type
WAIT
Details
After 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
the mixture was diluted with 2N aq. NaOH
ADDITION
Type
ADDITION
Details
The mixture was diluted with water and ether
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with water (1×)
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The collected solid was washed with water (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under a stream of N2 (g) for 1 h
Duration
1 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=CC(=C(C(=C1)OC)B(O)O)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.524 mmol
AMOUNT: MASS 147 mg
YIELD: PERCENTYIELD 24.18%
YIELD: CALCULATEDPERCENTYIELD 24.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.